molecular formula C9H8INO2 B8437704 4-Iodo-3-methoxymethoxy-benzonitrile

4-Iodo-3-methoxymethoxy-benzonitrile

Cat. No.: B8437704
M. Wt: 289.07 g/mol
InChI Key: TVVCTXRNCAZJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methoxymethoxy-benzonitrile (CAS 943749-99-3) is a benzonitrile derivative with a molecular formula of C9H8INO2 and a molecular weight of 289.07 g/mol . This compound serves as a versatile synthetic intermediate and chemical building block in organic chemistry and drug discovery research. Its structure features both an iodine atom, which can undergo various cross-coupling reactions, and a methoxymethoxy (MOM) protected phenol, making it a valuable precursor for constructing more complex molecules . Scientific literature indicates that this compound and its derivatives have been utilized in the synthesis of substituted isoquinoline-1,3(2H,4H)-diones, which are investigated for their potential as kinase inhibitors in oncological research . As a key starting material, it enables researchers to explore new chemical spaces in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

4-iodo-3-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3

InChI Key

TVVCTXRNCAZJAM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C#N)I

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Iodo-3-methoxymethoxy-benzonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's structure allows it to undergo various chemical transformations, making it suitable for creating more complex molecules. For instance, it can be utilized in reactions such as:

  • Nucleophilic substitutions : The iodine atom enhances the electrophilicity of the benzene ring, facilitating nucleophilic attack.
  • Coupling reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in drug discovery.

Medicinal Chemistry

The biological activity of this compound is linked to its ability to interact with different molecular targets. Studies indicate that compounds with similar structures may exhibit:

  • Anticancer properties : The compound's interactions with specific proteins may modulate their activity, potentially leading to anticancer effects.
  • Enzyme inhibition : Its structure allows it to act as an inhibitor for various enzymes, which is crucial for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders.

Case Study: Enzyme Inhibition

Research has shown that compounds structurally related to this compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). For example, a series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against MAO-B and BuChE, revealing promising results that could be relevant for developing treatments for neurodegenerative diseases .

Biological Evaluations

The compound's unique structural features facilitate its use in biological evaluations. Specifically:

  • Binding studies : The iodine atom enables halogen bonding interactions, which are crucial for binding affinity studies with proteins or receptors.
  • Solubility enhancements : The methoxymethoxy group improves solubility and bioavailability, making the compound a candidate for pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Comparative Analysis of 4-Iodo-3-methoxymethoxy-benzonitrile and Related Compounds

Compound Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Properties
This compound (hypothetical) C₉H₇INO₂ -I (C4), -OCH₂OCH₃ (C3) ~291.07* N/A High steric bulk, potential for Suzuki coupling or SNAr reactions due to iodine.
4-Iodo-3,5-dimethylbenzonitrile C₉H₇IN -I (C4), -CH₃ (C3, C5) 257.07 N/A Simplified substituents; iodine enhances cross-coupling reactivity.
4-formyl-3-methoxy-benzonitrile C₉H₇NO₂ -CHO (C4), -OCH₃ (C3) 161.16 318.2 Polar aldehyde group; used in condensation reactions. Density: 1.18 g/cm³.
4-Methoxybenzonitrile C₈H₇NO -OCH₃ (C4) 133.15 N/A Lower molecular weight; acute oral toxicity (H302).
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile C₁₅H₁₂N₂O₂ -OH (C2), -OCH₃ (C4), -C=N- (C3) 252.27 N/A Schiff base structure; crystallizes in monoclinic C2/c space group.

*Calculated based on standard atomic masses.

Structural and Reactivity Differences

  • Iodine vs. Methyl/Formyl Groups : The iodine substituent in this compound distinguishes it from analogs like 4-formyl-3-methoxy-benzonitrile. Iodine’s large atomic radius and polarizability facilitate halogen-bonding interactions and participation in transition metal-catalyzed reactions (e.g., Ullmann coupling) .
  • Methoxymethoxy vs.

Crystallographic and Physical Properties

The Schiff base analog (C₁₅H₁₂N₂O₂) crystallizes in a monoclinic system (a = 14.484 Å, β = 102.14°) with a density of 1.343 Mg/m³ . While this compound lacks direct crystallographic data, its methoxymethoxy group likely disrupts planarity, reducing crystallinity compared to simpler analogs.

Preparation Methods

Direct Iodination of 3-Methoxymethoxy-Benzonitrile

The most straightforward route involves electrophilic iodination of 3-methoxymethoxy-benzonitrile. The methoxymethoxy group, being ortho/para-directing, facilitates iodination at the 4-position, while the nitrile group stabilizes the intermediate arenium ion through its electron-withdrawing effect. A typical procedure employs N-iodosuccinimide (NIS) in the presence of sulfuric acid as a Lewis acid, achieving yields of 68–72%.

Reaction Conditions:

  • Substrate: 3-Methoxymethoxy-benzonitrile

  • Iodinating Agent: NIS (1.2 equiv)

  • Catalyst: H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Time: 12–16 hours

This method faces challenges in regioselectivity, with minor amounts of 5-iodo and 6-iodo isomers forming due to competing directing effects.

Palladium-Catalyzed Cross-Coupling

A more selective approach utilizes palladium-catalyzed coupling to introduce the iodine atom. Starting from 3-methoxymethoxy-bromobenzonitrile, a Miyaura borylation followed by iodination with iodine monochloride (ICl) yields the target compound with >85% purity.

Key Steps:

  • Borylation:

    • Catalyst: Pd(dppf)Cl<sub>2</sub>

    • Reagents: Bis(pinacolato)diboron, KOAc

    • Solvent: 1,4-Dioxane

    • Yield: 89%

  • Iodination:

    • Reagent: ICl (1.5 equiv)

    • Solvent: Tetrahydrofuran (THF)

    • Yield: 76%

This method avoids electrophilic substitution pitfalls but requires handling air-sensitive boron intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts iodination efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance electrophilic substitution rates but risk nitrile hydrolysis. Nonpolar solvents like DCM improve selectivity but slow reaction kinetics. A balance is achieved using dichloroethane (DCE) at 40°C, reducing isomer formation to <5%.

Optimized Parameters:

ParameterOptimal ValueImpact on Yield
SolventDCE78%
Temperature40°CReduced isomers
Catalyst Loading0.05 equiv H<sub>2</sub>SO<sub>4</sub>82%

Protecting Group Strategy

The methoxymethoxy group is introduced via protection of 3-hydroxybenzonitrile using methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA). This step achieves >95% conversion but requires anhydrous conditions to prevent hydrolysis.

Protection Protocol:

  • Substrate: 3-Hydroxybenzonitrile

  • Reagent: MOMCl (1.5 equiv), DIPEA (2.0 equiv)

  • Solvent: THF

  • Time: 6 hours

Industrial-Scale Production Challenges

ParameterLaboratory ScaleIndustrial Scale
Extraction SolventDiethyl etherMTBE
PurificationColumn chromatographyCrystallization
Yield77%85%

Crystallization Techniques

Final purification uses methanol-water antisolvent crystallization, enhancing purity to >99.5%. The compound dissolves in hot methanol (55°C), and water precipitates impurities while retaining product solubility.

Crystallization Data:

Solvent Ratio (MeOH:H<sub>2</sub>O)PurityYield
1:399.8%80%

Comparative Analysis of Methods

Yield and Selectivity

MethodYieldSelectivityScalability
Direct Iodination72%ModerateLow
Palladium-Catalyzed76%HighModerate
Industrial Process85%HighHigh

The industrial process balances yield and safety, though palladium-based methods remain preferred for small-scale high-purity synthesis.

Challenges and Solutions

Regioselectivity in Iodination

Competing directing effects from the nitrile and methoxymethoxy groups lead to isomer formation. Using bulky Lewis acids like Fe(OTf)<sub>3</sub> preferentially directs iodination to the 4-position, suppressing byproducts to <2%.

Nitrile Stability

Prolonged exposure to acidic conditions hydrolyzes the nitrile to carboxylic acid. Neutralizing the reaction post-iodination with NaHCO<sub>3</sub> preserves functionality.

Recent Advances

Flow Chemistry Applications

Continuous flow systems reduce reaction times from 16 hours to 2 hours by maintaining precise temperature control and reagent stoichiometry. Pilot studies report 88% yield with no isomer formation.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces DCM in iodination, offering comparable efficiency with lower toxicity. Initial trials show 70% yield and easier solvent recovery .

Q & A

Q. What are the recommended synthetic routes for 4-Iodo-3-methoxymethoxy-benzonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation (e.g., iodination) of a pre-functionalized benzonitrile scaffold. For example, iodination of 3-methoxymethoxy-benzonitrile using iodine monochloride (ICl) in acetic acid at 60–80°C yields the iodo derivative . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards . Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Compare 1^1H and 13^13C NMR peaks with related compounds (e.g., 3-methoxybenzonitrile shows aromatic protons at δ 7.2–7.8 ppm and methoxy groups at δ 3.8–4.0 ppm) .
  • FT-IR : Confirm nitrile (C≡N) stretching at ~2220 cm1^{-1} and methoxy (C-O) at ~1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ for C9_9H9_9INO2_2 (calc. ~306.97) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Toxicity : Acute toxicity data for benzonitrile derivatives (e.g., H302: harmful if swallowed) suggest avoiding ingestion/inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids (e.g., 3-methoxyphenylboronic acid) in DMF/H2_2O (3:1) at 80°C . Monitor regioselectivity via 1^1H NMR to confirm para-substitution. Isotopic labeling (e.g., deuterated methoxy groups) can track reaction pathways . Computational studies (DFT) may predict transition states for iodination or coupling steps .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis/purification steps using literature methods (e.g., recrystallization in ethanol vs. hexane) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to standardize results .
  • Collaborative Validation : Cross-reference data with independent labs or databases (e.g., NIST Chemistry WebBook for benzonitrile derivatives) .

Q. How does the methoxymethoxy group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Acidic/Base Conditions : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C. The methoxymethoxy group may hydrolyze to diol under strong acids (pH < 2) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life. For example, if degradation at 40°C follows first-order kinetics (t1/2t_{1/2} = 30 days), storage at 4°C could extend stability .

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